3-Methyl-4-nitrobenzonitrile
Overview
Description
3-Methyl-4-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzonitrile, characterized by the presence of a methyl group at the third position and a nitro group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that nitriles, such as benzonitrile , can react with amines to afford N-substituted benzamides after hydrolysis . This suggests that 3-Methyl-4-nitrobenzonitrile may interact with amines in biological systems.
Mode of Action
Based on its structural similarity to benzonitrile , it can be inferred that it may undergo reactions similar to those of benzonitrile. For instance, benzonitrile reacts with amines to afford N-substituted benzamides after hydrolysis .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It is used to produce 4-amino-3-methyl-benzonitrile , suggesting that it may undergo reduction reactions in biological systems.
Action Environment
It is recommended that the compound be stored in a dry, cool, and well-ventilated place . It is also advised to avoid dust formation and to use personal protective equipment as required .
Biochemical Analysis
Biochemical Properties
3-Methyl-4-nitrobenzonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is used to produce 4-amino-3-methyl-benzonitrile, which is a key intermediate in the synthesis of pharmaceuticals . The interactions of this compound with biomolecules are primarily based on its nitro and nitrile groups, which can participate in nucleophilic substitution reactions.
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can cause cyanosis and irritation to the skin, eyes, and lungs . These effects are indicative of its potential to disrupt normal cellular activities, leading to altered gene expression and metabolic imbalances.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The nitro group in the compound is particularly reactive, allowing it to participate in redox reactions that can alter the activity of enzymes and other proteins . Additionally, the nitrile group can interact with nucleophiles, further influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions but can degrade when exposed to extreme temperatures or reactive chemicals . Long-term exposure to this compound can lead to persistent cellular dysfunction, as observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause severe adverse effects, including cyanosis and respiratory distress . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxygenases and reductases, which facilitate its conversion to other metabolites . The compound’s nitro group can undergo reduction, leading to the formation of amino derivatives that participate in further biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, influencing its localization and accumulation . The compound’s hydrophobic nature allows it to diffuse across cell membranes, facilitating its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the specific biochemical pathways that the compound can influence.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 3-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Another method involves the reaction of 3-methyl-4-nitrobenzoic acid with p-toluenesulfonamide. This reaction is carried out under acidic conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of 3-methyl-4-nitrotoluene. This process uses ammonia and air in the presence of a catalyst, typically at elevated temperatures. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. This reaction produces 3-methyl-4-aminobenzonitrile.
Substitution: The nitrile group can participate in nucleophilic substitution reactions. For example, it can react with amines to form N-substituted benzamides.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-Methyl-4-aminobenzonitrile.
Substitution: N-substituted benzamides.
Hydrolysis: 3-Methyl-4-nitrobenzoic acid.
Scientific Research Applications
3-Methyl-4-nitrobenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of dyes, pigments, and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
3-Methyl-4-nitrobenzonitrile can be compared with other similar compounds, such as:
4-Nitrobenzonitrile: Lacks the methyl group, which affects its reactivity and physical properties.
3-Methyl-4-aminobenzonitrile: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.
3-Methyl-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior.
The presence of both the methyl and nitro groups in this compound makes it unique in terms of its reactivity and applications.
Properties
IUPAC Name |
3-methyl-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVNKSXTJZNBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384248 | |
Record name | 3-Methyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96784-54-2 | |
Record name | 3-Methyl-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96784-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 3-methyl-4-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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